

Navigating EGFR Signaling: A Technical Guide to the Chemical Probe GNS-1486

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Compound of Interest

Compound Name: EGFR-IN-146

Cat. No.: B7741469

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Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in cancer progression, making it a prime target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the intricate signaling pathways governed by EGFR and for the development of novel inhibitors. This guide provides a comprehensive technical overview of GNS-1486, a potent and selective small molecule inhibitor of EGFR, with a particular focus on its utility as a chemical probe for studying EGFR biology and pharmacology. GNS-1486 is noted for its efficacy against T790M mutant isoforms of EGFR, a common mechanism of resistance to first and second-generation EGFR inhibitors.^[1]

Core Data Summary

The following tables summarize the key quantitative data for GNS-1486, providing a comparative overview of its biochemical and cellular activity.

Table 1: Biochemical Activity of GNS-1486 Against EGFR Variants

EGFR Variant	IC50 (nM)
EGFR L858R/T790M	1.8
EGFR ex19del/T790M	2.5
EGFR L858R	3.7
EGFR ex19del	4.1
EGFR WT	28.6

Data represents the half-maximal inhibitory concentration (IC50) of GNS-1486 against various EGFR kinase domains in biochemical assays. Lower values indicate higher potency.

Table 2: Cellular Activity of GNS-1486 in EGFR-Mutant Cell Lines

Cell Line	EGFR Mutation	IC50 (nM)
NCI-H1975	L858R/T790M	15.3
PC-9	ex19del	8.7

Data represents the half-maximal inhibitory concentration (IC50) of GNS-1486 on the proliferation of human non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations.

Mechanism of Action and Selectivity

GNS-1486 is an irreversible inhibitor that covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to the sustained inhibition of EGFR signaling. Its chemical structure, a 3-pyrazolypyrimidine scaffold, is analogous to other third-generation EGFR kinase inhibitors.^[1]

A key characteristic of a chemical probe is its selectivity. GNS-1486 demonstrates significant selectivity for mutant EGFR over wild-type (WT) EGFR, as evidenced by the biochemical and cellular assay data. Furthermore, broad kinase profiling is essential to understand potential off-target effects.

Table 3: Kinase Selectivity Profile of GNS-1486

Kinase	Percent Inhibition at 1 μ M
EGFR (L858R/T790M)	>95%
EGFR (ex19del/T790M)	>95%
BLK	>90%
BTK	>80%
ITK	>80%
TEC	>80%
TXK	>80%
ErbB2 (HER2)	<50%
ErbB4 (HER4)	<50%

This table highlights a selection of kinases from a larger panel, demonstrating the potent inhibition of mutant EGFR and some off-target activity against certain TEC family kinases at a concentration of 1 μ M. Notably, it shows minimal activity against other ErbB family members.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for assays used to characterize GNS-1486.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

- Reagents and Materials: Purified recombinant EGFR kinase domains (various mutations), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), GNS-1486, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
- Procedure:

1. Prepare serial dilutions of GNS-1486 in DMSO.
 2. In a 384-well plate, add the kinase, substrate peptide, and GNS-1486 (or DMSO control).
 3. Incubate for 10 minutes at room temperature to allow for compound binding.
 4. Initiate the kinase reaction by adding ATP.
 5. Incubate for 1 hour at room temperature.
 6. Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
 7. Measure luminescence using a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each GNS-1486 concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

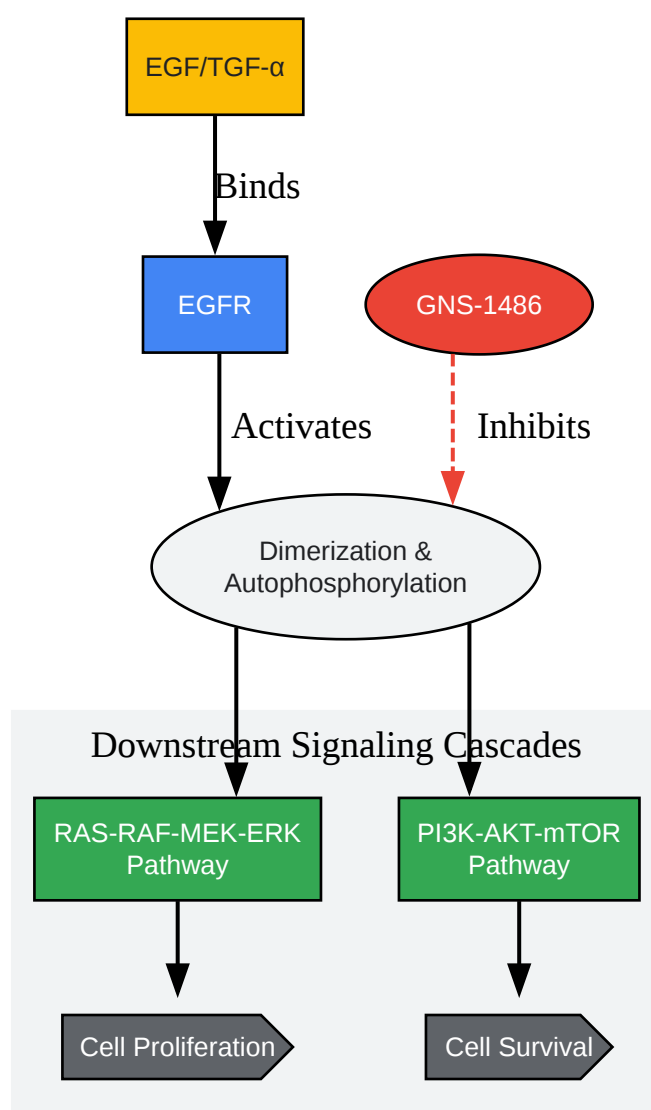
This assay measures the effect of a compound on the growth of cancer cell lines.

- **Reagents and Materials:** EGFR-mutant human cancer cell lines (e.g., NCI-H1975, PC-9), cell culture medium (e.g., RPMI-1640 with 10% FBS), GNS-1486, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
- **Procedure:**
 1. Seed cells in a 96-well plate and allow them to adhere overnight.
 2. Treat the cells with serial dilutions of GNS-1486 (or DMSO control).
 3. Incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
 4. Add the cell viability reagent to each well according to the manufacturer's protocol.
 5. Measure luminescence using a plate reader.

- Data Analysis: Calculate the percent viability for each GNS-1486 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

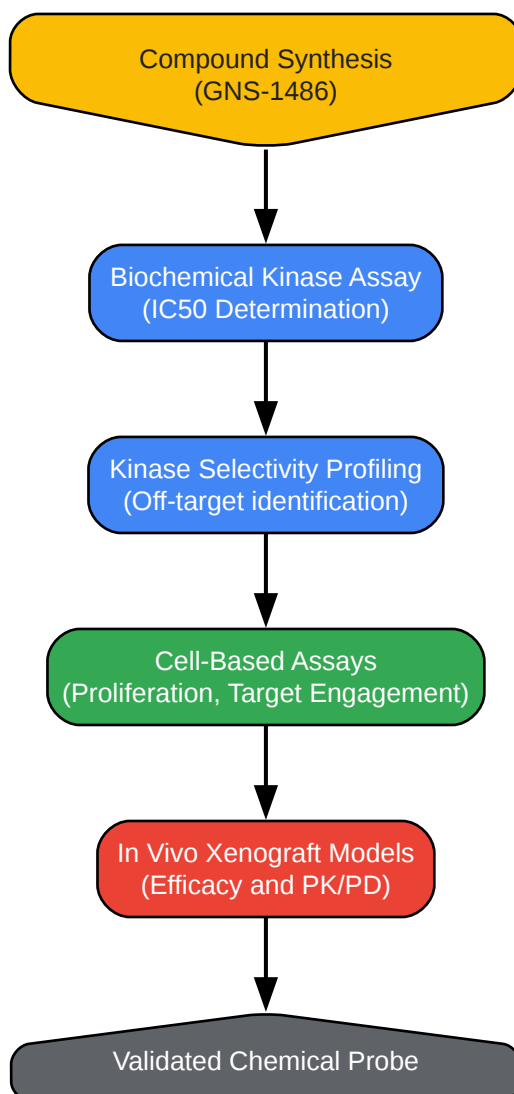
Visualizing EGFR Signaling and Experimental Workflows

Understanding the context in which a chemical probe operates is essential. The following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating a chemical probe.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of GNS-1486.



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References

- 1. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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